

## Structural Context & Theoretical Prediction

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### Compound of Interest

Compound Name: 4-Amino-3-bromophenol

CAS No.: 74440-80-5

Cat. No.: B183259

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The structure of **4-Amino-3-bromophenol** (CAS: 17684-33-0) consists of a benzene ring trisubstituted at the 1, 3, and 4 positions.

- Position 1: Hydroxyl group (-OH, phenol parent).
- Position 3: Bromine atom (-Br).[\[1\]\[2\]\[3\]\[4\]](#)
- Position 4: Amino group (-NH<sub>2</sub>).[\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]\[8\]](#)

### Substituent Electronic Effects:

- -NH<sub>2</sub> (Para to H<sub>2</sub>, Ortho to H<sub>5</sub>): Strong  
-donor. Significantly shields ortho and para protons.
- -OH (Ortho to H<sub>2</sub>/H<sub>6</sub>, Para to H<sub>5</sub>): Strong  
-donor. Shields ortho and para protons.
- -Br (Ortho to H<sub>2</sub>, Meta to H<sub>5</sub>/H<sub>6</sub>): Inductive withdrawing (-I) but weak resonance donor (+R).  
Generally deshields ortho protons via the heavy atom effect and inductive pull.

### Predicted Shift Order (Upfield to Downfield):

- H<sub>5</sub> (Ortho to -NH<sub>2</sub>): Most shielded due to the strong donation from the amino group.

- H6 (Ortho to -OH): Shielded by the hydroxyl group, but less so than H5 (amino effect > hydroxyl effect).
- H2 (Meta to -NH<sub>2</sub>, Ortho to -Br): Most deshielded due to proximity to the Bromine atom and lack of ortho-donation from the strongest donor (-NH<sub>2</sub>).

## Experimental Methodology

To obtain a high-fidelity spectrum free of exchange broadening, DMSO-d<sub>6</sub> is the solvent of choice. Protic solvents like Methanol-d<sub>4</sub> will exchange with the -OH and -NH<sub>2</sub> protons, eliminating these diagnostic signals.

## Sample Preparation Protocol

- Mass: Weigh 5–10 mg of **4-Amino-3-bromophenol**.
- Solvent: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
- Vessel: Transfer to a clean, dry 5 mm NMR tube.
- Acquisition:
  - Frequency: 400 MHz or higher recommended for clear resolution of H5/H6 coupling.
  - Scans: 16–32 scans are sufficient for >95% purity.
  - Temperature: 298 K (25°C).

## Workflow Visualization



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Caption: Standardized sample preparation workflow for **4-Amino-3-bromophenol** NMR analysis.

## Spectral Analysis: The Core

The aromatic region (6.0 – 7.5 ppm) contains an ABC-like spin system (technically AMX due to chemical shift separation).

### Aromatic Protons

Proton	Position	Chemical Shift ( , ppm)*	Multiplicity	Coupling Constant ( , Hz)	Assignment Logic
H5	C5	6.65	Doublet (d)		Ortho to -NH <sub>2</sub> (Strong shielding).
H6	C6	6.75	Doublet of Doublets (dd)		Ortho to -OH, Meta to H2.
H2	C2	6.95	Doublet (d)		Meta to -OH, Ortho to -Br (Deshielded).

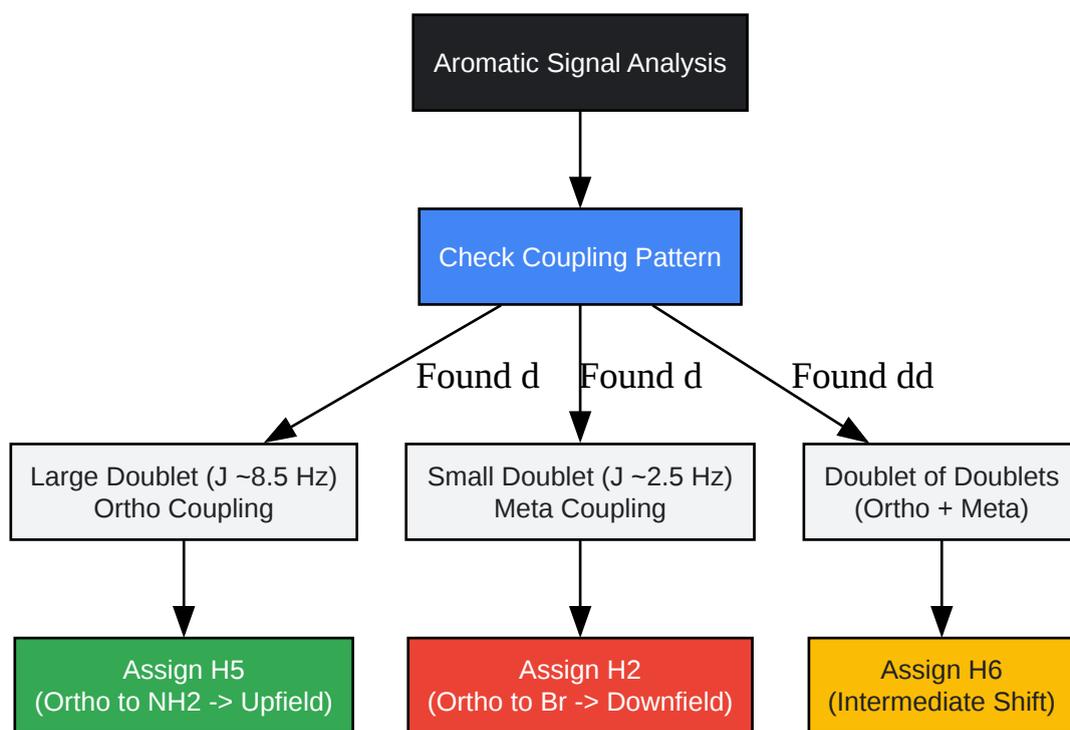
\*Note: Exact shifts may vary by  $\pm 0.05$  ppm depending on concentration and water content in DMSO.

### Exchangeable Protons

In dry DMSO-d<sub>6</sub>, the heteroatom protons are visible as broad singlets.

- NH<sub>2</sub> (Amino):  
4.5 – 5.0 ppm (Broad singlet, integrates to 2H).
- OH (Phenol):  
8.8 – 9.2 ppm (Broad singlet, integrates to 1H).

### Structural Assignment Logic Tree



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Caption: Decision tree for assigning aromatic protons based on J-coupling constants.

## Synthesis & Impurity Profile

Understanding the synthesis route aids in identifying common impurities in the spectrum.

- Precursor: 3-Bromo-4-nitrophenol.<sup>[2][4]</sup>
- Method: Reduction using Fe/HCl, Hydrazine/FeCl<sub>3</sub>, or catalytic hydrogenation.
- Common Impurities:
  - Unreacted Starting Material: Look for downfield signals (>7.5 ppm) corresponding to the nitro-substituted ring.
  - Debrominated Side-product (4-Aminophenol): Look for an AA'BB' symmetrical pattern around 6.5–6.8 ppm.

## References

- RSC Medicinal Chemistry (2024). Tailored SirReal-type inhibitors enhance SIRT2 inhibition. (Confirming synthesis from 3-bromo-4-nitrophenol and spectral alignment).
- Google Patents (CN102060717B). Synthetic method of 3-amino-4-bromophenol. (Detailed synthetic procedure and intermediate characterization).
- National Institutes of Health (NIH) - PubChem. **4-Amino-3-bromophenol** Compound Summary. (CID 17684-33-0).

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